molecular formula C8H16BrNO2 B11873139 N-Ethyl-N-methylpropionamide-PEG1-Br

N-Ethyl-N-methylpropionamide-PEG1-Br

Cat. No.: B11873139
M. Wt: 238.12 g/mol
InChI Key: OLYGJISQVORUTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br involves the reaction of N-ethyl-N-methylpropionamide with a polyethylene glycol-derived bromide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-methylpropionamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other reactions typical for amides and polyethylene glycol derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile will replace the bromide group with the nucleophile .

Scientific Research Applications

N-Ethyl-N-methylpropionamide-PEG1-Br is widely used in scientific research, particularly in the development of proteolysis targeting chimeras. These chimeras are valuable tools in chemical biology and drug discovery as they enable the selective degradation of target proteins. This compound is also used in the synthesis of other complex molecules and in studies involving protein-protein interactions .

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpropionamide-PEG1-Br involves its role as a linker in proteolysis targeting chimeras. These chimeras contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The proteolysis targeting chimera brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • N-Ethyl-N-methylpropionamide-PEG2-Br
  • N-Ethyl-N-methylpropionamide-PEG3-Br
  • N-Ethyl-N-methylpropionamide-PEG4-Br

Comparison: N-Ethyl-N-methylpropionamide-PEG1-Br is unique due to its specific polyethylene glycol chain length, which can influence the solubility, stability, and overall effectiveness of the proteolysis targeting chimera. Longer polyethylene glycol chains, such as those in N-Ethyl-N-methylpropionamide-PEG2-Br or N-Ethyl-N-methylpropionamide-PEG3-Br, may offer different pharmacokinetic properties and interactions with target proteins .

Properties

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide

InChI

InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3

InChI Key

OLYGJISQVORUTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CCOCCBr

Origin of Product

United States

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